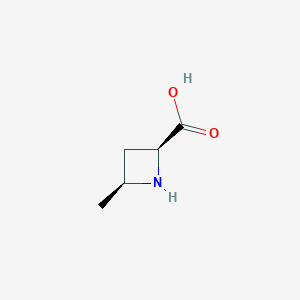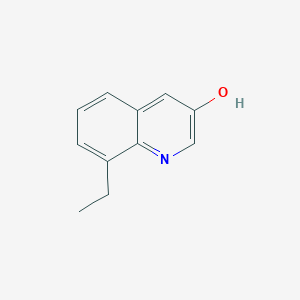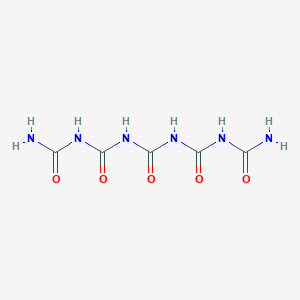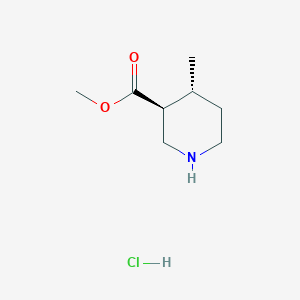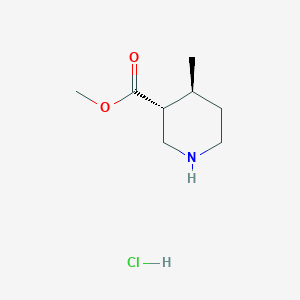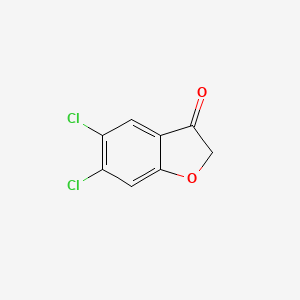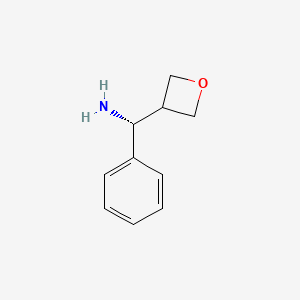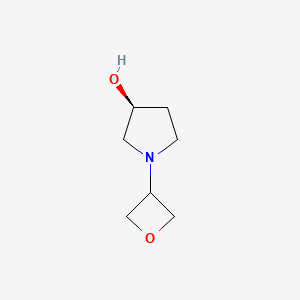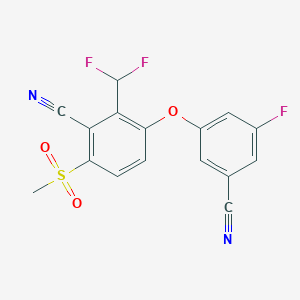
3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile is a complex organic compound that features multiple functional groups, including cyano, fluoro, phenoxy, difluoromethyl, and methylsulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the phenoxy group.
Fluorination reactions: to incorporate the fluoro groups.
Sulfonylation reactions: to add the methylsulfonyl group.
Cyanation reactions: to introduce the cyano groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano or sulfonyl groups.
Substitution: The phenoxy and fluoro groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action for 3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzene
- 3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-toluene
Uniqueness
3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
3-(3-cyano-5-fluorophenoxy)-2-(difluoromethyl)-6-methylsulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3S/c1-25(22,23)14-3-2-13(15(16(18)19)12(14)8-21)24-11-5-9(7-20)4-10(17)6-11/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQAPYMZBBLNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)OC2=CC(=CC(=C2)C#N)F)C(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-2-iodo-1-[(2-methylpropyl)oxy]benzene](/img/structure/B8244557.png)
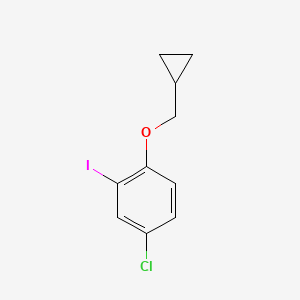
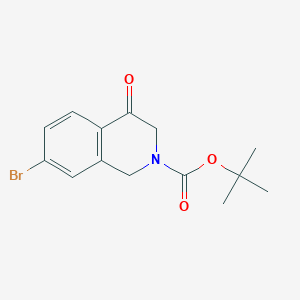
![3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B8244576.png)

